2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Description
2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone, also known as BZPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BZPE has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Structural Characterisation and Complex Formation
Research has been conducted on the structural characterisation of metal complexes containing related benzimidazole derivatives. These studies often involve the interaction of benzimidazole compounds with metals, leading to the formation of various complexes. For instance, Sousa et al. (2001) explored the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the isolation of products related to benzimidazole compounds. These compounds were used to form metal complexes with Co, Cu, Zn, etc., characterised by elemental analyses, magnetic measurements, and spectroscopy techniques (Sousa et al., 2001).
Synthesis Strategies
Innovative synthesis strategies have been developed for creating sulfonylated derivatives of heterocyclic compounds. Cui et al. (2018) described an efficient three-component reaction for the preparation of sulfonylated imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and good efficiency (Cui et al., 2018). This approach represents a new strategy for synthesising compounds related to 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone.
properties
IUPAC Name |
2-(2-benzylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19(22-12-6-7-13-22)14-23-18-11-5-4-10-17(18)21-20(23)27(25,26)15-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWAWAUEEOYXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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